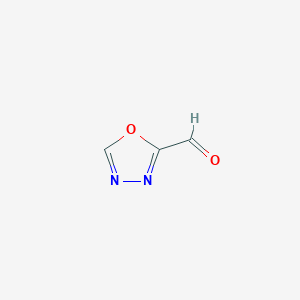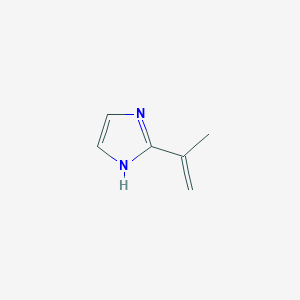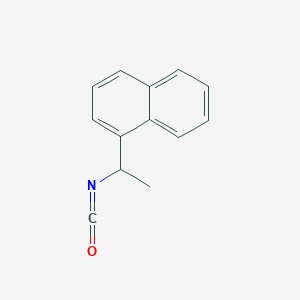
1,3,4-Oxadiazole-2-carbaldehyde
Vue d'ensemble
Description
1,3,4-Oxadiazole-2-carbaldehyde is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. It is known for its significant chemical and biological properties, making it a valuable compound in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,4-Oxadiazole-2-carbaldehyde can be synthesized through several methods. One common approach involves the dehydration of hydrazides. This method typically uses dehydrating agents such as phosphorus oxychloride or polyphosphoric acid. Another method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic conditions .
Industrial Production Methods
Industrial production of this compound often involves the use of advanced techniques such as microwave-assisted synthesis and one-pot synthesis methods. These methods are preferred due to their efficiency and ability to produce high yields of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4-Oxadiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can convert it into other functionalized oxadiazoles.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions to form various substituted oxadiazoles.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, potassium carbonate, and copper (II) oxide nanoparticles. Reaction conditions often involve heating and the use of inert solvents .
Major Products
The major products formed from these reactions include 2-aryl- and 2-alkenyl-1,3,4-oxadiazoles, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Applications De Recherche Scientifique
1,3,4-Oxadiazole-2-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: This compound exhibits significant biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: It is used in the development of drugs with anticancer, anti-inflammatory, and analgesic properties.
Industry: This compound is used in the production of dyes, polymers, and other industrial materials
Mécanisme D'action
The mechanism of action of 1,3,4-oxadiazole-2-carbaldehyde involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as thymidylate synthase, HDAC, and topoisomerase II, which are involved in cancer cell proliferation. Additionally, it can interact with nucleic acids and proteins, leading to its cytotoxic effects .
Comparaison Avec Des Composés Similaires
1,3,4-Oxadiazole-2-carbaldehyde is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
1,2,4-Oxadiazole: Known for its use as a bioisostere in medicinal chemistry.
1,2,3-Oxadiazole:
1,2,5-Oxadiazole: Known for its stability and use in various chemical reactions
These compounds share some similarities in their chemical structure but differ in their specific applications and properties.
Propriétés
IUPAC Name |
1,3,4-oxadiazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O2/c6-1-3-5-4-2-7-3/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHGBKDABZXVDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(O1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652850 | |
| Record name | 1,3,4-Oxadiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-60-0 | |
| Record name | 1,3,4-Oxadiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(1h-[1,2,3]Triazol-4-yl)pyridine](/img/structure/B3195058.png)





![Benzene, 1,3,5-tribromo-2-[(2-chloro-2-propenyl)oxy]-](/img/structure/B3195086.png)




